What is Bromochloroacetonitrile and its chemical structure
What is Bromochloroacetonitrile and its chemical structure
This guide provides a comprehensive overview of bromochloroacetonitrile, a significant disinfection byproduct found in drinking water. It is intended for researchers, scientists, and professionals in drug development and environmental science. The document details its chemical structure, properties, synthesis, analytical methods, and mechanism of genotoxicity, with a focus on its interaction with DNA and cellular repair pathways.
Chemical Identity and Structure
Bromochloroacetonitrile, with the IUPAC name 2-bromo-2-chloroacetonitrile, is a halogenated organic compound.[1][2] It is characterized by a nitrile functional group and the presence of both bromine and chlorine atoms attached to the alpha-carbon.
Caption: Chemical structure of Bromochloroacetonitrile.
Physical and Chemical Properties
Bromochloroacetonitrile is a reactive compound, often appearing as a colorless to pale yellow liquid.[3] It is slightly soluble in water and may be sensitive to light.[1] The compound reacts with steam and strong acids, which can produce hazardous vapors.[1] A summary of its key physical and chemical properties is presented in the table below. Note that there are some discrepancies in reported values across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂HBrClN | [1][3] |
| Molecular Weight | 154.39 g/mol | [1] |
| IUPAC Name | 2-bromo-2-chloroacetonitrile | [1][2] |
| CAS Number | 83463-62-1 | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 121.1 ± 20.0 °C at 760 mmHg | [2] |
| 138–140 °C | ||
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| 1.68 g/cm³ | ||
| Solubility | Slightly soluble in water. Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly). | [1][2] |
| log P (Octanol/Water) | 0.28 (Calculated) | |
| SMILES | C(C#N)(Br)Cl | [3] |
| InChI | InChI=1S/C2HBrClN/c3-2(4)1-5/h2H | [3] |
Synthesis and Formation
A proposed synthesis for bromochloroacetonitrile would therefore involve the reaction of cyanoacetic acid with a stoichiometric mixture of both NBS and NCS.
Proposed Experimental Protocol for Synthesis
This protocol is adapted from the synthesis of dibromoacetonitrile and has not been optimized for bromochloroacetonitrile.
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Reaction Setup: In a beaker, dissolve cyanoacetic acid in cold water.
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Addition of Halogenating Agents: To the stirred solution, add a mixture of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) in appropriate molar ratios. The addition should be done in portions to control the exothermic reaction.
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Reaction and Separation: The reaction mixture will likely result in the separation of an oily layer of mixed haloacetonitriles. The reaction is typically complete within 20-30 minutes.
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Workup: Cool the mixture in an ice bath to precipitate the succinimide byproduct. Filter the mixture and wash the collected solids with a suitable organic solvent (e.g., methylene chloride).
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Extraction: Separate the organic layer from the filtrate. Extract the aqueous phase with additional portions of the organic solvent.
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Purification: Combine the organic extracts and wash with a dilute sodium hydroxide solution, followed by water. Dry the organic layer over anhydrous sodium sulfate.
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Isolation: Remove the solvent under reduced pressure. The resulting crude product, a mixture of haloacetonitriles, would then require purification by fractional distillation to isolate bromochloroacetonitrile.
Caption: Proposed workflow for the synthesis of Bromochloroacetonitrile.
Analytical Methodologies
Several analytical methods are employed for the detection and quantification of bromochloroacetonitrile, particularly in water samples.
Gas Chromatography with Electron Capture Detection (GC-ECD)
A widely used method is EPA Method 551.1, which is designed for the analysis of halogenated compounds in drinking water.
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Principle: This method involves the extraction of the analyte from the water sample using a suitable solvent, followed by injection into a gas chromatograph equipped with an electron capture detector (ECD), which is highly sensitive to halogenated compounds.
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Protocol Outline:
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Sample Preparation: A water sample is collected and preserved.
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Extraction: The haloacetonitriles are extracted from the aqueous phase into a small volume of a water-immiscible solvent (e.g., methyl tert-butyl ether).
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Analysis: A small volume of the extract is injected into the GC-ECD system.
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Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
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Detection Limit: This method is highly sensitive, with a reported detection limit of 0.002 µg/L for bromochloroacetonitrile.[1]
Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the simultaneous determination of various disinfection byproducts.
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Principle: Volatile and semi-volatile analytes in a water sample are partitioned into the headspace of a sealed vial and then adsorbed onto a coated fiber (SPME). The fiber is then transferred to the hot injector of a GC-MS, where the analytes are desorbed and analyzed.
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Protocol Outline:
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Sample Preparation: A water sample is placed in a headspace vial, often with the addition of salt to increase the volatility of the analytes.
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Extraction: The SPME fiber is exposed to the headspace above the sample for a defined period to allow for the adsorption of the analytes.
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Desorption and Analysis: The fiber is retracted and inserted into the GC injector, where the adsorbed compounds are thermally desorbed and separated on the GC column. The mass spectrometer is used for detection and confirmation of the analyte's identity.
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Genotoxicity and Mechanism of Action
Bromochloroacetonitrile is recognized for its genotoxic properties. It is a direct-acting mutagen capable of inducing DNA strand breakage and sister chromatid exchange.[4][5]
The primary mechanism of its genotoxicity involves the alkylation of DNA. Studies on haloacetonitriles have shown that they can react with the guanine moiety in DNA to form a 7-(cyanomethyl)guanine adduct.[4] This adduct formation disrupts the normal structure of DNA and can lead to mutations if not repaired.
Furthermore, research on the related compound dibromoacetonitrile (DBAN) provides insights into how these molecules may interfere with cellular DNA damage response (DDR) pathways. DBAN has been shown to inhibit the Nucleotide Excision Repair (NER) pathway, a critical mechanism for removing bulky DNA lesions.[3] This inhibition occurs by delaying the recruitment of key NER proteins to the site of damage.[3] Additionally, DBAN can suppress the phosphorylation of histone H2AX (a process that forms γ-H2AX), which is a crucial early signal for the presence of DNA double-strand breaks.[3] This suppression can hinder the cell's ability to mount an effective repair response.
Caption: Interference of Haloacetonitriles with the DNA Damage Response.
References
- 1. Bromochloroacetonitrile | C2HBrClN | CID 55004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Inhibition of nucleotide excision repair and damage response signaling by dibromoacetonitrile: A novel genotoxicity mechanism of a water disinfection byproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromoacetonitrile | C2H2BrN | CID 11534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
